2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 2-iodoaniline under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: The compound’s unique properties make it a potential candidate for drug development and diagnostic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-heptafluorobutylamine: A related compound with similar fluorinated structure but lacking the iodine atom.
2,2,3,3,4,4,4-heptafluoro-1-butanol: Another fluorinated compound with a hydroxyl group instead of an amide group.
Uniqueness
2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
378215-44-2 |
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Molecular Formula |
C10H5F7INO |
Molecular Weight |
415.05 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-(2-iodophenyl)butanamide |
InChI |
InChI=1S/C10H5F7INO/c11-8(12,9(13,14)10(15,16)17)7(20)19-6-4-2-1-3-5(6)18/h1-4H,(H,19,20) |
InChI Key |
CTYGKSNFBUDKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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